molecular formula C18H19IN2O4S B345871 1-(1,3-Benzodioxol-5-ylmethyl)-4-[(4-iodophenyl)sulfonyl]piperazine CAS No. 873579-99-8

1-(1,3-Benzodioxol-5-ylmethyl)-4-[(4-iodophenyl)sulfonyl]piperazine

Cat. No.: B345871
CAS No.: 873579-99-8
M. Wt: 486.3g/mol
InChI Key: GCCUDOKZJNVUFV-UHFFFAOYSA-N
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Description

1-(1,3-Benzodioxol-5-ylmethyl)-4-[(4-iodophenyl)sulfonyl]piperazine is a synthetic chemical compound of significant interest in specialized research and development. This molecule features a piperazine core that is differentially substituted at its nitrogen atoms. One position is occupied by a 1,3-benzodioxol-5-ylmethyl (piperonyl) group, a structural motif found in compounds with various documented biological activities . The other nitrogen is functionalized with a (4-iodophenyl)sulfonyl group, which can be instrumental in molecular recognition and binding studies, often serving as a key fragment in medicinal chemistry. This compound is intended for research applications only and is strictly not for diagnostic, therapeutic, or personal use. Researchers can leverage this chemical as a versatile building block or intermediate in organic synthesis, particularly for creating more complex molecules for screening libraries. Its structure suggests potential utility in early-stage pharmacological research for probing enzyme interactions or receptor binding sites, given the known profiles of related piperazine derivatives . The iodine atom on the phenyl ring offers a handle for further chemical modifications, including cross-coupling reactions such as Suzuki or Sonogashira reactions, to generate a diverse array of analogs. As a standard practice, researchers should handle this product in accordance with all applicable laboratory safety guidelines. While specific toxicological data for this exact compound may not be fully characterized, a precautionary approach should be adopted, including the use of personal protective equipment and working in a well-ventilated area. For detailed handling and storage information, please consult the material safety data sheet (MSDS). Our commitment is to provide high-quality, well-characterized chemical entities to support the scientific community in advancing its research objectives.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-4-(4-iodophenyl)sulfonylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19IN2O4S/c19-15-2-4-16(5-3-15)26(22,23)21-9-7-20(8-10-21)12-14-1-6-17-18(11-14)25-13-24-17/h1-6,11H,7-10,12-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCCUDOKZJNVUFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)S(=O)(=O)C4=CC=C(C=C4)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19IN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(1,3-Benzodioxol-5-ylmethyl)-4-[(4-iodophenyl)sulfonyl]piperazine is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a benzodioxole moiety and a sulfonyl group attached to an iodophenyl ring. The structural formula can be represented as follows:

C16H18N2O4SI\text{C}_{16}\text{H}_{18}\text{N}_2\text{O}_4\text{S}\text{I}

Key properties include:

  • Molecular Weight : 398.39 g/mol
  • Solubility : Soluble in organic solvents like DMSO and ethanol.

Research indicates that the compound may exhibit various biological activities through multiple mechanisms:

  • Antidepressant Activity : Studies suggest that compounds with similar structures can interact with serotonin receptors, potentially leading to antidepressant effects .
  • Anticancer Properties : The sulfonamide group is known for its ability to inhibit carbonic anhydrase, which is implicated in tumor growth and metastasis. Preliminary studies show that derivatives of this compound may inhibit cancer cell proliferation .
  • Antimicrobial Activity : Some piperazine derivatives have demonstrated significant antimicrobial properties against various bacterial strains, suggesting potential applications in treating infections .

Biological Activity Data

Activity TypeObserved EffectsReference
AntidepressantModulation of serotonin receptors
AnticancerInhibition of cancer cell proliferation
AntimicrobialEffective against Gram-positive and Gram-negative bacteria

Case Study 1: Antidepressant Effects

A study conducted on structurally similar compounds demonstrated significant antidepressant-like effects in rodent models. The mechanism involved the modulation of serotonin levels in the brain, suggesting that this compound could exhibit similar properties .

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines showed that derivatives of this compound inhibited cell growth significantly. For instance, a derivative was tested against breast cancer cells (MCF-7) and exhibited IC50 values indicating potent antiproliferative effects .

Case Study 3: Antimicrobial Efficacy

Research on the antimicrobial activity of piperazine derivatives revealed that certain compounds displayed effective inhibition against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to disruption of bacterial cell wall synthesis .

Comparison with Similar Compounds

Key Observations :

  • Iodine vs. Chlorine : The 4-iodophenyl group in the target compound offers a larger atomic radius compared to chlorine analogs (e.g., 2,5-dichlorophenyl in ). This may enhance halogen bonding in protein interactions but reduce solubility.
  • Benzodioxole vs. Benzhydryl : The benzodioxole moiety (target compound) improves metabolic stability compared to benzhydryl (7c, ), which is bulkier and more lipophilic.
  • Sulfonyl Substituents : The 4-butylphenyl group in demonstrates potent enzyme inhibition (IC50 <1 µM), suggesting that alkyl chains enhance hydrophobic interactions. Replacing butyl with iodine (target compound) may alter selectivity or potency.
2.4 Physicochemical Properties
  • Solubility : The benzodioxole moiety may improve aqueous solubility relative to purely aromatic substituents (e.g., benzhydryl in ).

Preparation Methods

Direct Sulfonylation of Piperazine

In a standard procedure, piperazine is treated with 4-iodobenzenesulfonyl chloride in dichloromethane (DCM) at 0–5°C, using triethylamine (TEA) as a base to absorb HCl byproducts. The reaction proceeds via nucleophilic attack of the piperazine nitrogen on the electrophilic sulfur center of the sulfonyl chloride. After 4–6 hours, the mono-sulfonylated product 4-[(4-iodophenyl)sulfonyl]piperazine is isolated in 68–72% yield.

Reaction Conditions:

  • Molar ratio: Piperazine : sulfonyl chloride = 1 : 1.1

  • Solvent: DCM or THF

  • Base: TEA (2.2 equiv)

  • Temperature: 0–25°C

Selective Mono-Sulfonylation Strategies

To avoid bis-sulfonylation, protective group strategies are employed. For example, Boc-protected piperazine (1-Boc-piperazine) undergoes sulfonylation, followed by deprotection with trifluoroacetic acid (TFA) to yield 4-[(4-iodophenyl)sulfonyl]piperazine. This method achieves 85% yield and >95% purity.

One-Pot Synthesis Approaches

Recent advancements enable a one-pot synthesis by combining sulfonylation and alkylation steps. Piperazine is sequentially treated with 4-iodobenzenesulfonyl chloride and 5-(chloromethyl)-1,3-benzodioxole in DCM, with TEA as a dual-purpose base. This method reduces purification steps and achieves 65–70% overall yield.

Industrial-Scale Production and Purification

For large-scale synthesis, the following protocol is recommended:

Reaction Setup

  • Sulfonylation: Piperazine (1.0 kg) and 4-iodobenzenesulfonyl chloride (2.2 kg) are mixed in THF (10 L) with TEA (1.5 L) at 5°C for 6 hours.

  • Alkylation: 5-(bromomethyl)-1,3-benzodioxole (1.4 kg) is added, and the mixture is heated to 50°C for 8 hours.

Purification

The crude product is purified via recrystallization from ethanol/water (3:1), yielding 2.3 kg (76%) of white crystals with 99.2% purity (HPLC).

Comparative Analysis of Synthetic Methods

Method Yield (%) Purity (%) Reaction Time (h) Key Advantage
Two-step sulfonylation/alkylation789814High purity, scalable
One-pot synthesis709510Reduced steps
Reductive alkylation829712Mild conditions

Challenges and Optimization Strategies

Solvent Selection

Polar aprotic solvents (e.g., DMF, THF) improve solubility but may necessitate higher temperatures. Non-polar solvents (toluene) reduce side reactions but slow reaction kinetics.

Catalytic Enhancements

Adding catalytic iodide salts (e.g., NaI) accelerates sulfonylation by 30%, reducing reaction time to 3 hours .

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